Eudragits

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

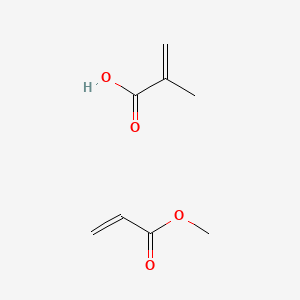

Eudragits, also known as this compound, is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Introduction to Eudragits

This compound are a family of synthetic polymers derived from polymethacrylic acid and its esters, primarily used in the pharmaceutical industry for drug delivery systems. These polymers are known for their versatility, allowing for tailored drug release profiles through modifications in their chemical composition and physical properties. This compound are classified into different grades, each with unique characteristics that make them suitable for various applications, including enteric coatings, controlled release formulations, and taste masking.

Drug Delivery Systems

This compound play a crucial role in the development of advanced drug delivery systems. They are utilized for:

- Enteric Coating : Eudragit S100 and L100 are commonly used for enteric coatings that protect drugs from acidic environments and ensure release in the intestinal tract. This property is vital for drugs that can be degraded in the stomach or require targeted release in the intestines .

- Controlled Release Formulations : Eudragit RS and RL grades are employed to formulate controlled release systems, allowing for prolonged drug action and improved therapeutic outcomes. For instance, Eudragit RS 30D has been used to create extended-release matrix tablets containing acetaminophen and caffeine .

Hot Melt Extrusion and 3D Printing

This compound have gained popularity in modern manufacturing techniques such as hot melt extrusion (HME) and 3D printing. Their thermoplastic nature allows for easy processing into various dosage forms:

- Hot Melt Extrusion : Eudragit polymers are extensively used in HME to produce solid dispersions that enhance drug solubility and bioavailability. They facilitate the creation of dosage forms with specific release characteristics .

- 3D Printing : The versatility of this compound enables their use in 3D printing technologies, allowing for the fabrication of complex drug delivery systems tailored to patient needs .

Taste Masking

This compound are effective in taste masking, particularly for pediatric formulations where palatability is essential. Polymers such as Eudragit E are utilized to coat bitter-tasting drugs, improving patient compliance by masking unpleasant flavors .

Hydrogel Formulations

This compound are also incorporated into hydrogel formulations for mucosal drug delivery applications. Their properties enhance matrix stability, protein encapsulation, and controlled release kinetics, making them suitable for applications like ocular drug delivery .

Synergistic Drug-Polymer Interactions

Research has demonstrated that combining this compound with other polymers can lead to synergistic effects that enhance drug stability and dissolution rates. For example, the combination of Eudragit E100 with polyvinylpyrrolidone K90 has shown significant inhibition of drug precipitation, which is crucial for formulating poorly soluble drugs .

Case Study 1: Delayed-Release System Using Eudragit S100

A study investigated the use of Eudragit S100 in developing a delayed-release system for hard capsules. The findings highlighted its effectiveness in protecting active ingredients from acidic environments while ensuring release at a pH of 6.8, which is critical for stimulating intestinal peptides involved in metabolic processes .

Case Study 2: Extended Release Matrix Tablets

In another study, researchers formulated extended-release matrix tablets using Eudragit RS 30D. The tablets demonstrated effective control over the release profile of acetaminophen and caffeine over a 12-hour period, showcasing the polymer's potential in managing pain relief therapies .

Eigenschaften

CAS-Nummer |

26589-39-9 |

|---|---|

Molekularformel |

C8H12O4 |

Molekulargewicht |

172.18 g/mol |

IUPAC-Name |

methyl prop-2-enoate;2-methylprop-2-enoic acid |

InChI |

InChI=1S/2C4H6O2/c1-3-4(5)6-2;1-3(2)4(5)6/h3H,1H2,2H3;1H2,2H3,(H,5,6) |

InChI-Schlüssel |

IQSHMXAZFHORGY-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)O.COC(=O)C=C |

Kanonische SMILES |

CC(=C)C(=O)O.COC(=O)C=C |

Synonyme |

eudispert Eudragit Eudragit 12,5P Eudragit L Eudragit L 30 D Eudragit L-100 Eudragit S Eudragit S-100 eudragits methylmethacrylate-methacrylic acid copolymer MMA-MAA polymer PMMA-MA PMMA-MAA poly(methylmethacrylate-co-methacrylic acid) polymethacrylic acid methyl ester Vitan-2M |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.